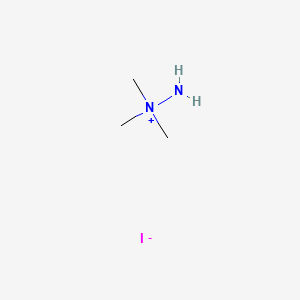

![molecular formula C24H29N B1294710 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile CAS No. 68065-81-6](/img/structure/B1294710.png)

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Übersicht

Beschreibung

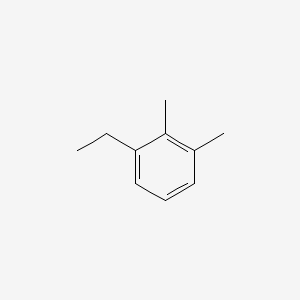

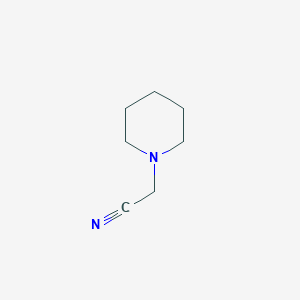

The compound 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, referred to in the literature as a member of the cyclohexylcyclohexanes (CCHs) family, is a mesogenic material, which means it exhibits liquid crystalline phases at higher temperatures. The molecular structure of this compound, as well as its homologs, has been studied to understand its behavior in both crystalline and liquid crystalline states. The cyclohexyl rings in these compounds are in the chair conformation, and the alkyl groups are in the trans-conformation, which is significant for their mesogenic properties .

Synthesis Analysis

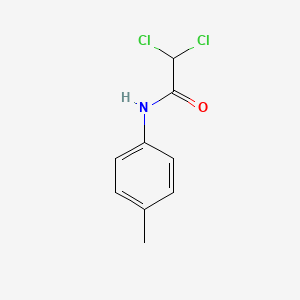

The synthesis of related carbonitrile compounds involves multi-step reactions and can exhibit divergent regioselectivity. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized using a three-component reaction involving β-ketonitriles, which are structurally related to the pentylcyclohexyl group in the target compound. This process includes a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization . Although not directly synthesizing the target compound, these methods provide insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of the CCHs, including the pentyl variant, has been extensively analyzed. The crystal and molecular structures reveal that the compounds exhibit different types of layer structures in the crystalline state. The orientation of the molecules within these layers varies, which affects the properties of the material. The cyano groups in these compounds play a crucial role in their molecular interactions, such as dipole-dipole interactions, which are important for the formation of liquid crystalline phases .

Chemical Reactions Analysis

The chemical reactivity of carbonitrile compounds is diverse and can lead to various derivatives. For example, the cross-recyclization of related compounds has been used to synthesize a range of derivatives, including tetrahydroquinoline carbonitriles. These reactions involve the interaction of diamino thiopyran carbonitriles with different reagents, leading to structurally complex products . This demonstrates the versatility of carbonitrile compounds in chemical synthesis and the potential for further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the CCHs are influenced by their molecular structure. The presence of liquid crystalline phases indicates that these compounds have unique thermal properties, which are essential for applications in display technologies. The crystal packing and the role of the cyano dipoles suggest that these compounds have distinct intermolecular forces that contribute to their mesogenic behavior. The trans-conformation of the alkyl groups and the chair conformation of the cyclohexyl rings are key factors in determining the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Studies on Liquid Crystalline Compounds

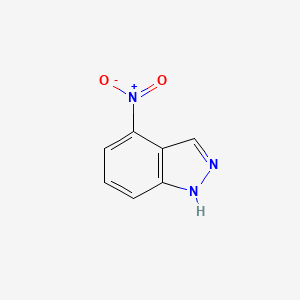

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile belongs to a class of liquid crystalline compounds with unique properties that are of interest in scientific research. One study focused on the temperature dependence of Raman spectra of liquid crystalline compounds closely related to 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile. This research utilized Density Functional Theory (DFT) to verify the bent nature of these compounds and explored their phase transitions and molecular arrangements using temperature-dependent Raman spectroscopy. The study provided insights into the intermolecular interactions during phase transitions and the contributions of different types of chemical bonds to their Raman spectra (Bhattacharjee et al., 2018).

Synthesis and Properties of Liquid Crystals

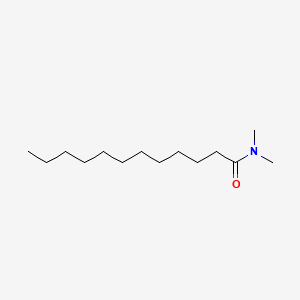

Another aspect of research on such compounds involves their synthesis and the examination of their properties, particularly in the context of liquid crystals with negative dielectric anisotropy. Studies have shown how modifications in the terminal chain of these compounds affect their thermal and electro-optical properties. The research demonstrates the nematic phase behavior of these materials and how their dielectric parameters, elastic constants, and rotational viscosity vary with temperature, contributing to our understanding of liquid crystal technology (Jankowiak et al., 2013).

Regioselectivity in Chemical Synthesis

In the field of organic synthesis, the regioselectivity control of reactions involving biphenyl-4-carbonitrile derivatives has been a subject of study. One research effort detailed the Birch reductive alkylation of biphenyl-4-carbonitrile, leading to various alkylated 1,4-dihydroderivatives. This study contributes to the broader understanding of regioselective reactions in organic chemistry, providing pathways for the synthesis of complex molecules (Fedyushin et al., 2017).

Eigenschaften

IUPAC Name |

4-[4-(4-pentylcyclohexyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h8-9,12-17,19,21H,2-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEBUASRTJNJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80887134 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | |

CAS RN |

68065-81-6 | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068065816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4'-(4-pentylcyclohexyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.